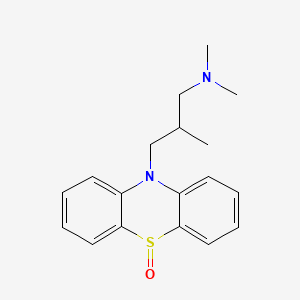

![molecular formula C8H7NO2S B1364265 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 841222-62-6](/img/structure/B1364265.png)

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Descripción general

Descripción

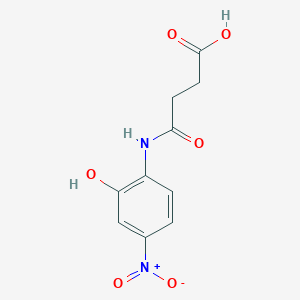

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the empirical formula C8H7NO2S . It has a molecular weight of 181.21 . The compound is solid in form .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCn1c(cc2sccc12)C(O)=O . The InChI code for the compound is 1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis

The compound has been used in various chemical reactions. For example, it has been used in the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives . It has also been used in the synthesis of new fused 4H-thieno[3,2-b]pyrrole derivatives .Physical and Chemical Properties Analysis

The compound has a molecular weight of 181.21 g/mol . It has a complexity of 549 and a topological polar surface area of 102 Ų . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized. These derivatives have potential applications in various fields of chemistry and biochemistry. The synthesis involved the use of 4-methyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid for reactions with different compounds, providing a range of amides (Torosyan et al., 2018).

Chemical Reactions and Catalysts

The influence of catalysts, acid chlorides, and solvents on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was studied. This research highlights the role of different catalysts in directing the introduction of acyl groups into specific positions of thienopyrrole, demonstrating the chemical versatility of these compounds (Yarovenko et al., 2003).

Self-condensation and Polymer Formation

N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes. These compounds have potential applications in the development of new materials and polymers (Torosyan et al., 2018).

Synthesis of Photochromic Compounds

Research has been conducted on the synthesis of thienopyrrole-based photochromes. The studies explore the conditions for regioselective acylation processes and the potential application of these compounds in creating photoresponsive materials (Krayushkin et al., 2002).

Heterocyclic Compound Libraries

The creation of heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole moieties was achieved through parallel solution-phase synthesis. This research contributes to the field of combinatorial chemistry, offering new avenues for drug discovery and material science (Ilyin et al., 2007).

Quantum-Chemical Studies

A quantum-chemical study was performed on the electronic structure and reactivity of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, providing insights into its chemical behavior under different reaction conditions. This research is crucial for understanding the molecular properties and potential applications of these compounds in various chemical reactions (Yarovenko et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

The compound interacts with its target, DAO, by inhibiting its cellular activity . This inhibition is potent, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .

Biochemical Pathways

The inhibition of DAO by this compound affects the metabolic pathways involving D-amino acids

Result of Action

The result of the compound’s action is the potent inhibition of DAO’s cellular activity .

Análisis Bioquímico

Biochemical Properties

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of transfected D-amino acid oxidase (DAO) in CHO cells, with an IC50 of 145 nM for human DAO and 114 nM for rat DAO . This compound does not exhibit activity towards D-aspartate oxidase (DDO) or P450 enzymes such as CYP3A4, CYP2D6, and CYP3C9 . The interactions between this compound and these enzymes are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the activity of specific enzymes, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of D-amino acid oxidase can affect the metabolism of D-amino acids within cells, potentially altering cellular functions and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. By inhibiting D-amino acid oxidase, this compound prevents the oxidation of D-amino acids, which can lead to changes in cellular metabolism and gene expression . Additionally, its lack of activity towards other enzymes such as D-aspartate oxidase and P450 enzymes suggests a selective mechanism of action that targets specific biochemical pathways .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as D-amino acid oxidase. By inhibiting this enzyme, the compound can alter the metabolic flux of D-amino acids, potentially affecting the levels of various metabolites within cells . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Propiedades

IUPAC Name |

4-methylthieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHAUWSWUZWKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390497 | |

| Record name | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841222-62-6 | |

| Record name | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1364205.png)

![N-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl]-succinamic acid](/img/structure/B1364207.png)

![[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid](/img/structure/B1364209.png)

![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)

![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)